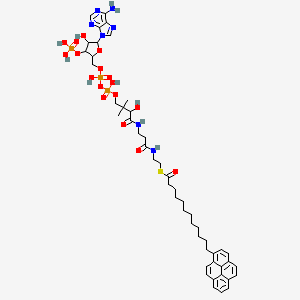
1-Amino-3-ethyladamantane
Vue d'ensemble
Description
“1-Amino-3-ethyladamantane” is a chemical compound with the molecular formula C12H21N . It is an isomer and derivative of memantine, which is a noncompetitive moderate-affinity strong voltage-dependent N-methyl-D-aspartate receptor antagonist .
Molecular Structure Analysis
The molecular weight of “1-Amino-3-ethyladamantane” is approximately 179.30 g/mol . The exact mass is 179.167399674 g/mol . The compound has a complexity of 219 .
Applications De Recherche Scientifique
Pharmaceutical Applications
“3-ethyladamantan-1-amine” is a pharmaceutical secondary standard and certified reference material . It’s suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses .
Quality Control Testing
This compound can be used in food and beverage quality control testing . It can serve as a reference standard in the analysis of food and beverage samples to ensure their quality and safety .
Calibration Requirements
“3-ethyladamantan-1-amine” can be used for calibration requirements in various analytical applications . It can help ensure the accuracy and precision of measurement instruments .
Synthesis of Functional Adamantane Derivatives
Unsaturated adamantane derivatives, such as “3-ethyladamantan-1-amine”, offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Production of Monomers
“3-ethyladamantan-1-amine” can be used in the production of monomers . These monomers can then be polymerized to form various types of polymers .
6. Production of Thermally Stable and High-Energy Fuels and Oils The high reactivity of “3-ethyladamantan-1-amine” makes it a promising candidate for the synthesis of thermally stable and high-energy fuels and oils .
Mécanisme D'action
“1-Amino-3-ethyladamantane” is an isomer and derivative of memantine, which is a noncompetitive moderate-affinity strong voltage-dependent N-methyl-D-aspartate receptor antagonist . Memantine has been used to treat Alzheimer’s disease (AD) since 1989 . It alleviates the progression of AD mainly by enhancing cholinergic signaling with the inhibition of glutamate hyperactivation .
Propriétés
IUPAC Name |
3-ethyladamantan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h9-10H,2-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQNSGBYKOJYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874371 | |
| Record name | 1-AMINOADAMANTANE,3-ETHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41100-45-2 | |
| Record name | 1-Amino-3-ethyladamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-AMINOADAMANTANE,3-ETHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-AMINO-3-ETHYLADAMANTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CSU8GE9EBY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions "1-aminoadamantanes." Could you elaborate on the specific compound, 1-Amino-3-ethyladamantane, and its relevance to this study?
A1: While the paper focuses on the broader class of 1-aminoadamantanes, 1-Amino-3-ethyladamantane is a specific compound within this group. It's structurally similar to the compounds investigated in the study and is known to influence neuronal activity. Although the paper doesn't directly investigate 1-Amino-3-ethyladamantane, the findings regarding the effects of its isomers on membrane anisotropy and motoneuron excitability provide valuable insights into its potential mechanisms of action. This is because structural similarities often translate to shared pharmacological properties.
Q2: The study highlights the impact of 1-aminoadamantanes on "membrane anisotropy." What is membrane anisotropy, and why is its alteration significant in the context of neuronal function?
A2: Membrane anisotropy refers to the asymmetrical arrangement of lipid molecules within cell membranes. This asymmetry is crucial for maintaining the fluidity and proper functioning of membrane proteins, including ion channels vital for neuronal signaling. The study demonstrates that 1-aminoadamantanes can alter membrane anisotropy []. This alteration could potentially impact the activity of ion channels embedded within the membrane, ultimately influencing the excitability of neurons.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















